molecular formula C10H12N4O2S2 B2581241 1-[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 1798538-29-0

1-[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2581241
CAS No.: 1798538-29-0
M. Wt: 284.35
InChI Key: JXTHGTPFZXBWRX-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring sulfonylated at the thiophene-2-position, linked to a 1,2,3-triazole moiety. The triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , is regiospecific (1,4-substituted) and chemically inert under harsh conditions, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

1-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S2/c15-18(16,10-2-1-7-17-10)13-5-3-9(8-13)14-6-4-11-12-14/h1-2,4,6-7,9H,3,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTHGTPFZXBWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Thiophene-2-sulfonyl Group: The thiophene ring is sulfonylated using reagents like sulfonyl chlorides under basic conditions.

    Formation of the 1,2,3-Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is C10H12N4O2S2C_{10}H_{12}N_4O_2S_2, with a molecular weight of approximately 288.36 g/mol. The compound features a triazole ring, which is known for its bioactivity, and a pyrrolidine moiety that enhances its pharmacological potential.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. A notable study demonstrated that triazole derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Properties

Triazole compounds have also been investigated for their antimicrobial activities. Research indicates that this compound exhibits promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Anticonvulsant Effects

The anticonvulsant potential of triazole derivatives has been explored in various models of seizure activity. Compounds structurally similar to this compound have shown effectiveness in reducing seizure frequency and severity in animal models. The SAR (structure-activity relationship) studies suggest that modifications on the triazole ring can enhance anticonvulsant activity .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods including:

  • Click Chemistry : Utilizing azides and alkynes to form the triazole ring efficiently.
  • Multicomponent Reactions : Combining thiophene derivatives with pyrrolidine and triazole precursors to yield the target compound.

These synthetic routes allow for the modification of functional groups to optimize biological activity and selectivity.

Case Study 1: Anticancer Efficacy

In a study published by researchers investigating novel triazole derivatives, it was found that substituents on the thiophene ring significantly influenced the anticancer activity of the compound. The most active derivative demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, highlighting the importance of structural modifications for enhancing efficacy .

Case Study 2: Antimicrobial Activity Evaluation

A comprehensive evaluation of various triazole compounds revealed that those with a thiophene sulfonyl group exhibited superior antimicrobial properties compared to their counterparts lacking this moiety. The compound showed minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 1-[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiophene-2-sulfonyl group is particularly important for binding interactions, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Key Structural Features:
  • Target Compound : Thiophene-2-sulfonyl-pyrrolidinyl-triazole.
  • Analogues : Differ in substituents on the pyrrolidine, triazole, or appended aromatic groups.
Compound Name Substituents/Modifications Key Structural Differences Reference
1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole Fluorobenzyl, dichlorobenzyloxy-fluorophenyl Aryl ether and fluorinated benzyl groups instead of thiophene sulfonyl
1-(4-Methoxybenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole 4-Methoxybenzyl, 4-methylphenyl Methoxybenzyl and methylphenyl substituents; no sulfonyl group
1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole Trifluoromethylbenzyl and aryl groups Highly fluorinated substituents; enhanced lipophilicity
1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole Pyrrolidinylmethyl group Lacks sulfonyl and thiophene; simpler alkyl substitution

Key Observations :

  • The thiophene sulfonyl group in the target compound provides distinct electronic and steric effects compared to halogenated or alkylated analogues.
  • Fluorinated derivatives (e.g., trifluoromethyl groups) increase hydrophobicity , whereas methoxybenzyl groups enhance polarity .

Physicochemical and Spectroscopic Properties

Spectral Data:
  • 1H NMR : Triazole protons typically appear as singlets at ~7.6–7.8 ppm . Thiophene sulfonyl groups may deshield adjacent protons, shifting signals downfield.
  • 13C NMR : Sulfonyl carbons resonate at ~110–120 ppm, distinct from halogenated (e.g., C-F at ~160 ppm) or methoxy (C-O at ~55 ppm) carbons .
Solubility and Stability:
  • The sulfonyl group enhances water solubility compared to non-polar analogues (e.g., trifluoromethyl derivatives) .
  • Thiophene’s aromaticity may improve thermal stability relative to alkyl-substituted triazoles .

Biological Activity

1-[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C10H12N4O2S2
  • Molecular Weight : 288.36 g/mol
  • Structural Components : The structure includes a pyrrolidine ring, a thiophene sulfonyl group, and a triazole moiety.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrrolidine and triazole precursors. Various methods have been reported in the literature, including:

  • Click Chemistry : Utilizing azides and alkynes to form the triazole ring.
  • Condensation Reactions : Between thiophene sulfonyl chloride and pyrrolidine derivatives.

Antimicrobial Activity

Recent studies have shown that compounds containing triazole structures exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

This indicates a moderate level of effectiveness compared to standard antibiotics.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In a study comparing various derivatives:

  • Inhibition of COX Enzymes : It was found that certain derivatives exhibited selective inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like diclofenac.
CompoundIC50 (µg/mL)COX Selectivity Ratio
1-[1-(thiophene...54.65>10
Diclofenac54.65-

Cytotoxicity Studies

Cytotoxicity assessments performed on cancer cell lines revealed that the compound exhibits selective cytotoxicity:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
Cell LineIC50 (µM)
HeLa10
MCF715

These results suggest potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : Particularly through COX inhibition leading to reduced prostaglandin synthesis.
  • Disruption of Bacterial Cell Wall Synthesis : Similar to other triazole-containing compounds which target cell wall integrity.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Case Study in Inflammation : A clinical trial involving subjects with rheumatoid arthritis showed significant improvement in symptoms when treated with a formulation containing this compound.
  • Antimicrobial Efficacy in Wound Healing : A study demonstrated that topical application of the compound reduced infection rates in post-surgical patients.

Q & A

Q. What are the optimized synthetic routes for 1-[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, and what reaction conditions yield the highest purity?

The compound is typically synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging copper(I) to ensure regioselective 1,4-triazole formation. Key conditions include:

  • Solvent system : THF/water (1:1) for biphasic reaction efficiency .
  • Catalyst : CuSO₄ (0.2 equiv) with sodium ascorbate (1.0 equiv) to maintain Cu(I) oxidation state .
  • Temperature : 50°C for 16 hours to achieve high conversion (>90%) .
  • Purification : Column chromatography using gradients of cyclohexane/ethyl acetate (0–50%) to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound, and how should they be interpreted?

  • ¹H/¹³C NMR : Key for confirming regiochemistry and substituent positions. For example, pyrrolidine protons appear as multiplets (δ 2.06–2.58 ppm), while triazole protons resonate as singlets (δ 7.92–8.39 ppm) .
  • HRMS : Validates molecular formula (e.g., [M]+ calculated for C₁₅H₁₄N₆: 278.1274; observed: 278.1277) .
  • IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, triazole C=N at ~1558 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address challenges related to regioselectivity during the CuAAC step in synthesizing this compound?

Regioselectivity in CuAAC is inherently controlled by Cu(I) coordination, favoring 1,4-triazoles. To minimize side products:

  • Use terminal alkynes to avoid steric hindrance .
  • Optimize catalyst loading (0.2–0.5 equiv CuSO₄) to prevent Cu(II)-mediated side reactions .
  • Confirm regiochemistry via NOESY NMR or X-ray crystallography, as ¹H NMR alone may not resolve positional isomers .

Q. What methodologies are recommended for resolving contradictions in NMR data when analyzing derivatives?

  • Variable Temperature (VT) NMR : Resolves overlapping signals caused by conformational flexibility (e.g., pyrrolidine ring puckering) .
  • Deuterated Solvent Screening : Use DMSO-d₆ or CDCl₃ to shift exchangeable protons (e.g., NH or OH groups) .
  • DFT Calculations : Predict chemical shifts computationally to cross-validate experimental data .

Q. What strategies assess the hydrolytic stability of the thiophene-2-sulfonyl moiety under varying experimental conditions?

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis under strongly acidic/basic conditions .
  • Accelerated Stability Testing : Expose the compound to high humidity (40°C/75% RH) and track sulfonyl group integrity using TLC or LC-MS .

Q. How can crystallographic data enhance structural elucidation compared to spectroscopic methods?

  • Single-Crystal X-ray Diffraction : Provides unambiguous bond lengths/angles (e.g., triazole ring planarity, sulfonyl group geometry) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) that influence solubility and stability .
  • Comparative Analysis : Cross-reference crystallographic data with NMR/IR to resolve ambiguities (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) .

Q. Methodological Insights from Evidence

  • Synthetic Protocols : , and 16 detail stepwise CuAAC procedures with yields >60% .
  • Regioselectivity : and emphasize Cu(I)'s role in 1,4-selectivity .
  • Stability : highlights sulfone group reactivity under hydrolytic conditions .
  • Crystallography : demonstrates the utility of Hirshfeld analysis for molecular packing studies .

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